![molecular formula C11H12ClNO3 B2389447 Methyl-2-[(chloroacetyl)amino]-2-phenylacetate CAS No. 100508-78-9](/img/structure/B2389447.png)
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” is a chemical compound with the molecular formula C11H12ClNO3 . It is a solid in physical form .
Molecular Structure Analysis
The molecular weight of “this compound” is 241.67 . The InChI code for this compound is 1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that compounds with chloroacetyl groups can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 241.67 .科学的研究の応用
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has been studied for its potential applications in a variety of scientific research areas, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the effects of various enzymes, as well as to study the effects of various drugs on cells. In physiology, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the body. In pharmacology, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the body.
作用機序
Target of Action
Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off. That is followed by removal of a hydrogen ion from the nitrogen .
実験室実験の利点と制限
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several advantages and limitations for laboratory experiments. Its advantages include its ability to act as an inhibitor of several enzymes, its ability to act as an agonist of several receptors, and its ability to act as an agonist of several ion channels. Its limitations include its low solubility in water and its potential to cause adverse effects in certain individuals.
将来の方向性
The potential future directions for Methyl-2-[(chloroacetyl)amino]-2-phenylacetate include further research into its biochemical and physiological effects, as well as further research into its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, or its potential use as a tool for studying the effects of various drugs on the body. Finally, further research could be conducted into its potential use as a tool for studying the effects of various hormones on the body.
合成法
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate can be synthesized using a few different methods. The most commonly used method is the reaction of phenylacetic acid with chloroacetic acid in the presence of an alkaline catalyst. This method produces a product with a purity of approximately 95%, and can be used to produce large quantities of this compound. Other methods of synthesis include the reaction of phenylacetic acid with bromoacetic acid, or the reaction of phenylacetic acid with acetic anhydride and a base.
特性
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUVHBMCLHMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
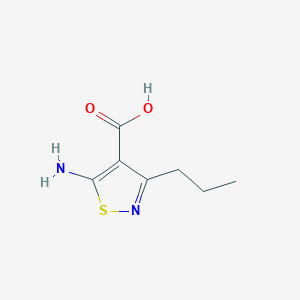
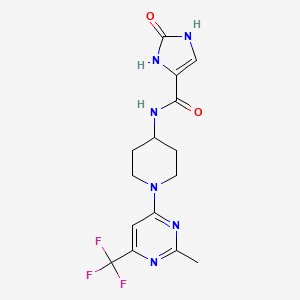
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
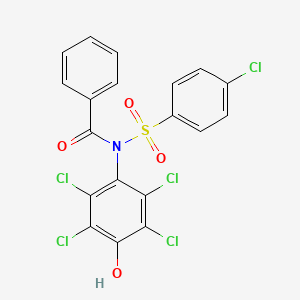
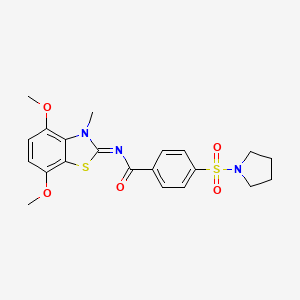
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
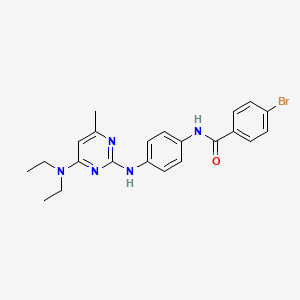
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)

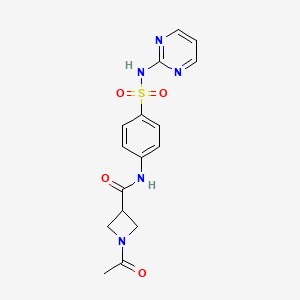
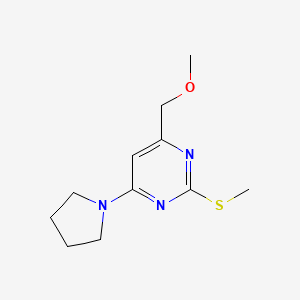
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)